molecular formula C11H9ClN2O3 B2644681 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 955963-51-6

1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No. B2644681
CAS RN: 955963-51-6
M. Wt: 252.65
InChI Key: SIBGVAKNBXLWQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid (CAS# 955963-51-6) is a research chemical . It has a molecular weight of 252.65 and a molecular formula of C11H9ClN2O3 . The compound is canonicalized and has a complexity of 277 .


Molecular Structure Analysis

The compound has a computed InChI string and an InChI Key . It has 17 heavy atoms, 4 hydrogen bond acceptors, and 1 hydrogen bond donor . The compound’s rotatable bond count is 4 .


Physical And Chemical Properties Analysis

The compound has a boiling point of 466.9±30.0 ℃ at 760 mmHg and a density of 1.41±0.1 g/cm3 (20 ℃, 760 mmHg) . It has a topological polar surface area of 64.4 .

Scientific Research Applications

Synthesis and Structure Analysis

The synthesis of pyrazole derivatives, including those similar to 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid, showcases their regiospecific characteristics. One study detailed the synthesis of a closely related compound, highlighting the challenges in identifying regioisomers via spectroscopic techniques alone and underscoring the importance of X-ray crystallography for unambiguous structure determination. These findings are pivotal for understanding the structural basis of the chemical and physical properties of pyrazole derivatives (Kumarasinghe, Hruby, & Nichol, 2009).

Experimental and Quantum-Chemical Analysis

Experimental and theoretical investigations have been conducted on various 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives. One study presented the synthesis of these derivatives through reactions with binucleophiles, offering insights into their chemical behavior and structural properties. These analyses, supported by spectroscopic data and quantum-chemical calculations, contribute to a deeper understanding of the reaction mechanisms and potential applications of these compounds (Yıldırım, Kandemirli, & Akçamur, 2005).

Synthesis of Novel Derivatives and Their Applications

Research on pyrazole derivatives extends into the development of new compounds with potential applications in various fields. For example, the synthesis and characterization of novel pyrazole compounds have been explored for their potential in drug discovery, highlighting the versatility of pyrazole derivatives in synthesizing compounds with desirable biological activities (Shen, Huang, Diao, & Lei, 2012).

Applications in Agriculture and Environmental Studies

Pyrazole derivatives are not limited to pharmaceutical applications; they also find relevance in agriculture and environmental research. A study on the synthesis of a pyrazole-based fungicide demonstrated its efficacy and highlighted its use in studying the metabolism, toxicology, and environmental impact of such compounds (Liu, Ye, Kan, Zhang, & Ding, 2011).

Insecticidal Activity

The stereochemical properties of pyrazoline derivatives have been studied for their insecticidal activity, offering insights into the design of more effective and specific agrochemicals. This research underscores the potential of pyrazole derivatives in developing new pesticides with targeted action modes (Hasan et al., 1996).

properties

IUPAC Name

1-[(2-chlorophenoxy)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c12-8-3-1-2-4-10(8)17-7-14-6-5-9(13-14)11(15)16/h1-6H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBGVAKNBXLWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCN2C=CC(=N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid

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